2-Chloro-5-aminomethylthiazole
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Chloro-5-aminomethylthiazole involves multi-step reactions starting from different precursors. For instance, derivatives of benzothiazole and thiazole have been synthesized through complex processes involving cyclization, diazotization, bromination, substitution, reduction, and chlorination. These methods demonstrate the versatility and complexity of synthesizing thiazole derivatives, highlighting the intricate procedures required to obtain specific thiazole compounds (Zheng-hong, 2009), (Dong-mei, 2011).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is a key area of interest due to their potential chemical reactivity and interaction capabilities. Studies using techniques such as FT-IR, X-ray diffraction, and NMR spectroscopy provide insights into the molecular configuration and the nature of bonding within these compounds. These structural analyses contribute to understanding the compound's reactivity and potential applications in various fields (Hanif et al., 2020).
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, including nucleophilic substitutions, addition reactions, and cyclizations, which are crucial for modifying their chemical properties for specific applications. These reactions often lead to the formation of novel compounds with distinct physical and chemical properties, which can be useful in medicinal chemistry and materials science (Lee & Kim, 1993), (Stankiewicz et al., 1981).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. X-ray crystallography studies reveal the crystalline structures of these compounds, which are essential for understanding their stability, reactivity, and interaction with other molecules. These properties are critical for the compound's applications in pharmaceuticals and materials science (Kălmăn et al., 1984).
Chemical Properties Analysis
The chemical properties of 2-Chloro-5-aminomethylthiazole and its derivatives, such as reactivity towards various reagents, stability under different conditions, and potential for forming bonds with other molecules, are fundamental for their application in chemical synthesis and drug design. Studies focusing on the reactions of thiazole derivatives with different chemical reagents contribute to a deeper understanding of their potential uses in creating new compounds with desired properties (Gulbis et al., 1991).
Scientific Research Applications
Prion Disease Therapeutics : 2-Aminothiazoles, a category to which 2-Chloro-5-aminomethylthiazole belongs, have shown promise as effective therapeutics for prion diseases. These compounds have potential for oral administration and can achieve high brain concentrations in animals, suggesting their utility in treating neurological disorders (Gallardo-Godoy et al., 2011).
Anti-Inflammatory Drugs : 2-Aminothiazole-featured pirinixic acid derivatives have been developed as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors. These compounds show improved potency and efficiency, offering potential as anti-inflammatory drugs (Hanke et al., 2013).
Antimicrobial and Enzyme Inhibitor Properties : Methyl-substituted 2-aminothiazole complexes exhibit antimicrobial, enzyme inhibitor, and free radical scavenging properties against various bacteria and fungi (Khan et al., 2019).
Antibacterial Drug Candidates : New 2-amino-5-arylazothiazole derivatives have shown potential as antibacterial agents against Escherichia coli, with the activity being dependent on their chemical structure (Abu-Melha, 2018).
Medicinal Chemistry Applications : A novel one-step method for synthesizing 2-aminothiazole derivatives from isothiocyanates has been developed. This method offers versatility for various amino substitutions, applicable in medicinal chemistry (Sasmal et al., 2008).
Recent Medicinal Developments : Recent years have seen the identification and development of new 2-aminothiazoles with anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDQBIMJBRASQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436214 | |
Record name | 2-Chloro-5-aminomethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-aminomethylthiazole | |
CAS RN |
120740-08-1 | |
Record name | 2-Chloro-5-aminomethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Chlorothiazol-5-yl)methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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